molecular formula C7H6BrIO B1148597 (2-Bromo-3-iodophenyl)methanol CAS No. 1261571-03-2

(2-Bromo-3-iodophenyl)methanol

Cat. No.: B1148597
CAS No.: 1261571-03-2
M. Wt: 312.932
InChI Key: PRQUJNCOMDYCMC-UHFFFAOYSA-N
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Description

(2-Bromo-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenylmethanol derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the bromination of 3-iodophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-iodophenyl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a different functional group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield (2-Bromo-3-iodophenyl)carboxylic acid, while reduction with lithium aluminum hydride can produce (2-Bromo-3-iodophenyl)methane.

Scientific Research Applications

(2-Bromo-3-iodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Bromo-3-iodophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

  • (2-Bromo-3-chlorophenyl)methanol
  • (2-Bromo-3-fluorophenyl)methanol
  • (2-Iodo-3-chlorophenyl)methanol

Comparison: (2-Bromo-3-iodophenyl)methanol is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical behaviors and biological activities, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-bromo-3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUJNCOMDYCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743132
Record name (2-Bromo-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261571-03-2
Record name (2-Bromo-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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